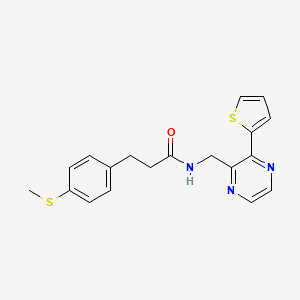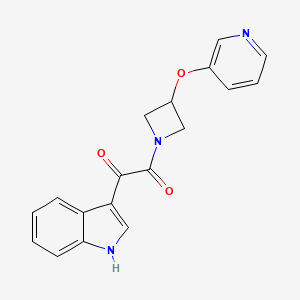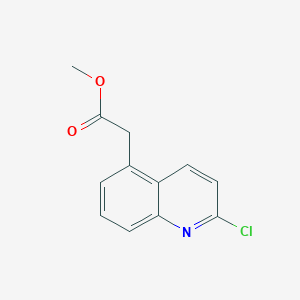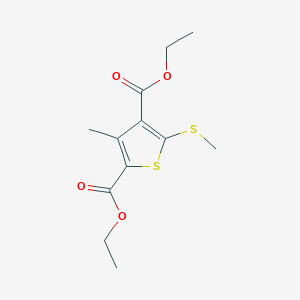![molecular formula C14H24N2O3 B2637713 Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methyl]carbamate CAS No. 2490375-50-1](/img/structure/B2637713.png)
Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-[(4-aminospiro[2-oxabicyclo[211]hexane-3,1’-cyclobutane]-1-yl)methyl]carbamate is a complex organic compound with a unique spirocyclic structure This compound is characterized by its bicyclic framework, which includes a spiro[211]hexane core fused with a cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methyl]carbamate typically involves a multi-step process. One common approach is the photochemical [2 + 2] cycloaddition reaction, which forms the spirocyclic core. This reaction is often followed by functional group modifications to introduce the amino and carbamate groups .
Industrial Production Methods
the principles of photochemistry and subsequent functionalization can be scaled up for larger batch synthesis if required .
化学反应分析
Types of Reactions
Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
科学研究应用
Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methyl]carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific mechanical or chemical properties.
作用机制
The mechanism of action of tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methyl]carbamate is not fully understood. its molecular structure suggests that it can interact with various biological targets, including enzymes and receptors. The spirocyclic core may facilitate binding to specific sites, while the amino and carbamate groups can participate in hydrogen bonding and other interactions .
相似化合物的比较
Similar Compounds
Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-1-yl)methyl]carbamate: This compound has a similar spirocyclic structure but includes an oxetane ring instead of a cyclobutane ring.
1,2-Disubstituted bicyclo[2.1.1]hexane derivatives: These compounds share the bicyclic core but differ in the substituents attached to the ring system.
属性
IUPAC Name |
tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-11(2,3)18-10(17)16-9-12-7-13(15,8-12)14(19-12)5-4-6-14/h4-9,15H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLMJVNHCKJROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(C3(O2)CCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-chlorophenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2637632.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide](/img/structure/B2637638.png)


![N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2637641.png)


![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B2637644.png)
![1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2637645.png)
![2-Chloro-1-[3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]ethanone](/img/structure/B2637646.png)



